Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzo[b]thiophene ring, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of 3-chlorobenzo[b]thiophene-2-carboxylic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the thiazole ring. The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can occur at the chlorine atom on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate can be compared with other thiazole and benzo[b]thiophene derivatives:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
5-(3-Chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine: Another derivative with potential biological activity.
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiazole and benzo[b]thiophene rings, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-22-12(20)7-9-8-23-16(18-9)19-15(21)14-13(17)10-5-3-4-6-11(10)24-14/h3-6,8H,2,7H2,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWNHBJZZYRXRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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